Journal Name:Journal of Molecular Modeling
Journal ISSN:1610-2940
IF:2.172
Journal Website:http://www.springerlink.com/content/100529/
Year of Origin:1995
Publisher:Springer Verlag
Number of Articles Per Year:345
Publishing Cycle:Irregular
OA or Not:Not
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2022-01-01 , DOI: 10.1515/hc-2022-0002
This study fast synthesizes numerous functionalized pyridoxines using click chemistry and assayed in vitro as inhibitors of the acetylcholinesterase (AChE), butyrylcholinesterase, and two monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. Most of the obtained compounds demonstrate good AChE and selective MAO-B inhibitory activities in the micromolar range, especially one compound, called 4k5 , exhibits excellent inhibitory performance against AChE (IC 50 = 0.0816 ± 0.075 μM) and MAO-B (IC 50 = 0.039 ± 0.003 μM). Finally, a docking study is carried out, demonstrating potential binding orientations and interactions of the compounds in terms of the AChE and MAO-B active sites.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2022-01-01 , DOI: 10.1515/hc-2022-0003
In this study, we evaluated the performance of nano-γ-Fe 2 O 3 –SO 3 H catalyst in the Biginelli reaction and synthesized 3,4-dihydropyrimidine-2-(1 H )-ones. This reaction was carried out under solvent-free and ultrasonic irradiation conditions and belonged to one-pot multicomponent reactions (MCRs) with an adopted aromatic aldehyde, ethyl acetoacetate, and urea as starting materials for the beginning of the reaction. The synthesized materials were efficient in synthesizing 3,4-dihydropyrimidine-2-(1 H )-ones via the Biginelli reaction under reaction conditions. Thus, the advantages of using nano-γ-Fe 2 O 3 –SO 3 H in the Biginelli reaction are short reaction time, high efficiency, green method, solvent free, and cost-effective. Furthermore, nano-γ-Fe 2 O 3 –SO 3 H as a heterogeneous catalyst can be recycled five times without significantly reducing catalytic activity. Graphical abstract
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2021-02-16 , DOI: 10.1515/hc-2020-0116
New Schiff bases and azo dyes derivatives have been synthesized via appropriate conventional methods using pyranoquinolinone as a starting material. The compounds obtained were characterized by spectral analysis and evaluated for anticancer activity in several human tumor cell lines: MCF-7 breast cancer, HepG2 liver cancer and HCT-116 colon carcinoma. 5-fluorouracil was used as a reference drug. The in vitro cytotoxicity screening results revealed that all tested compounds showed promising activity against MCF-7 cells. In particular, compounds 6a, 6b, and 7b showed excellent activity against the three human tumor cell lines. Structure-activity relationship studies indicated that the azo derivative with a trifluoromethoxy group (compound 7b) was the most potent candidate against the three human tumor cell lines (IC50, 1.82-8.06 μg/mL). Our findings highlight pyranoquinolinone analogues as a promising class of compounds for new anticancer therapies.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2021-01-01 , DOI: 10.1515/hc-2020-0118
In the present study, 3- p -methoxybenzyl/ m -chlorobenzyl/phenyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1 H -1,2,4-triazol-5-ones were obtained from the reaction between 3-methylthiophene-2-carbaldehyde and three different 4-amino-(3- p -methoxybenzyl/ m -chlorobenzyl/phenyl)-4,5-dihydro-1 H -1,2,4-triazole-5-ones. In order to compare experimental and theoretical values, the geometric parameter, electronic, nonlinear optical properties, molecular electrostatic potentials and spectroscopic properties of 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1 H -1,2,4-triazol-5-ones have been simulated. The electronic properties of the newly synthesized compounds were calculated using DFT/B3LYP and DFT/B3PW91 methods revealing parameters such as ionization potential, electron affinity, energy gap, electronegativity, molecular hardness, molecular softness, electrophilic index, nucleophilic index and chemical potential, all obtained from HOMO and LUMO energies, dipole moments and total energies. UV-visible absorption spectra and the stimulation contributions in UV-visible transitions were obtained by using TD-DFT/B3LYP/6-311G(d,p) and TD-DFT/B3PW91/6-311G(d,p) methods in ethanol. The calculated absorption wavelengths, oscillator power and excitation energies were compared with experimental values. In line with DFT, the numbers of molecular vibration were analyzed through the basis set of 6-311G(d,p). The recording of FT-IR frequencies was done for the pertinent compound. The recorded frequencies through DFT/B3LYP and DFT/B3PW91 methods were compared to experimental values, with a result gained closest to the values of B3LYP. Finally, the Gaussian09W program package in DMSO phase, starting from the optimized structure, has been instrumental in calculating the 13 C-NMR and 1 H-NMR chemical shift values of the GIAO method.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2019-12-19 , DOI: 10.1515/hc-2019-0017
Abstract This paper discloses an efficient one-pot protocol to convert easily accessible 3-nitropyridines to 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives which are core structures of many pharmaceutical molecules. The strategy successfully combined a three-step reaction in one pot via progressively adding different reactants at rt. The reaction displays good functional group tolerance and regioselectivity. Structurally diversified 3-nitropyridine could be time-efficiently (3.5 h) derivatized to various functional 2-O,3-N-pyridines which are apt for further elaborations. The transformation was amenable to gram-scale synthesis.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-09-22 , DOI: 10.1515/hc-2020-0104
Abstract In this study, we describe the anion recognition ability of isatin-3-thiosemicarbazone 2, which contains two different anion recognition units i.e. isatin NH and the thiourea moiety. Both have the ability to act as proton donors. Most importantly, a significant colour change of 2 was observed (from light yellow to reddish orange) in organic medium only after the addition of the F– anion. No such colour change could be observed for any other anions including Cl–, Br–, I–, H2PO4−, ${{\text{H}}_{2}}\text{P}{{\text{O}}_{4}}^{-},$ NO2−, $\text{N}{{\text{O}}_{\text{2}}}^{-},$ PF4− $\text{P}{{\text{F}}_{4}}^{-}$etc. The UV-Vis spectroscopic studies also indicate the potential of this compound for selective detection of fluoride anions. 1H-NMR titrations clearly indicate the formation of the 2.F– anionic complex. The Density-functional theory (DFT) calculations are also performed to get further insights on the formation of 2.F– complex.
Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-05-17 , DOI: 10.1515/hc-2020-0100
Abstract The continuous emergence of drug-resistant strains of bacteria poses an urgent risk to human health and dictates the need for new antimicrobials. Along this line, we have been working on developing inhibitors of SecA, a key component of the bacterial Sec-dependent secretion machinery. Herein, we describe the synthesis and antimicrobial evaluation of 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives as potential SecA inhibitors.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-04-03 , DOI: 10.1515/hc-2020-0009
Abstract A series of novel tetracoumarin derivatives (3a-f) were prepared using the reaction of ether functionalized dibenzaldehyde with 4-hydroxycoumarin in the presence of sodium acetate. The structure of compounds was validated by IR, NMR, and CHN analyzes. Antimicrobial (antibacterial and antifungal) activity was studied on the basis of the minimum bactericidal concentration, minimum inhibitory concentration and inhibitory zone diameter. Favorable biological activity was found in compound 3f.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-04-03 , DOI: 10.1515/hc-2020-0008
Abstract Coumarin sulfonamide is a heterocyclic pharmacophore and an important structural motif which is a core and integral part of different therapeutic scaffolds and analogues. Coumarin sulfonamides are privileged and pivotal templates which have a broad spectrum of applications in the fields of medicine, pharmacology and pharmaceutics. Coumarin sulfonamide exhibited versatile and myriad biomedical activities such as anti-bacterial, antiviral, antifungal, anti-inflammatory and anti-cancer. This review article focuses on the structural features of coumarin sulfonamide derivatives in the treatment of different lethal diseases on the basis of structure-activity relationships (SAR). The plethora of research cited in this review article summarizes and discusses the various substitutions around the coumarin sulfonamide nucleus which have provided a wide spectrum of biological activities and therapeutic potential that has proved attractive to many researchers looking to exploit the coumarin sulfonamide skeleton for drug discovery and the development of novel therapeutic agents.
Journal of Molecular Modeling ( IF 2.172 ) Pub Date: 2020-03-10 , DOI: 10.1515/hc-2020-0005
Abstract An easy and convenient technique for the one-pot synthesis of novel compounds of hexahydroacridine-1,8(2H,5H)-dione and octahydroacridin-10(1H)-yl) thiourea derivatives has been developed by the reaction of the octahydro-1H-xanthenes with hydroxylamine hydrochloride and thiosemicarbazide in ethylene glycol, which is a green solvent, under mild reaction conditions. IR, 1H NMR, 13C NMR spectrometry, and X-ray diffraction analysis were used to identify the structures of these compounds.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.70 | 54 | Science Citation Index Expanded | Not |
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